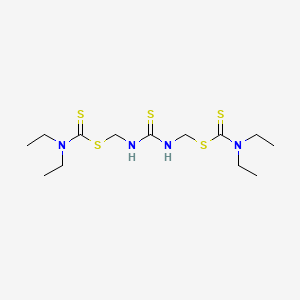
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is a chemical compound with the molecular formula C₁₃H₂₆N₄S₅ and a molecular weight of 398.7 g/mol . It is characterized by its unique structure, which includes multiple sulfur atoms and a bis(diethyldithiocarbamate) moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) typically involves the reaction of diethyldithiocarbamate with carbon disulfide and formaldehyde under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification processes.
Industrial Production Methods
Industrial production of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols .
Wissenschaftliche Forschungsanwendungen
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, leading to various biological effects. For example, in cancer therapy, the compound forms a complex with copper ions, which inhibits the proteasome and induces cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyldithiocarbamate: A metabolite of disulfiram, known for its use in alcohol aversion therapy and potential anticancer properties.
Zinc ethylene(bis)dithiocarbamate: Used as a fungicide and in the rubber industry.
Uniqueness
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit a wide range of biological activities. Its ability to chelate metals and interact with thiol groups makes it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
6142-41-2 |
|---|---|
Molekularformel |
C13H26N4S5 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
(diethylcarbamothioylsulfanylmethylcarbamothioylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4S5/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
InChI-Schlüssel |
SPQBHESGHZSSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCNC(=S)NCSC(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


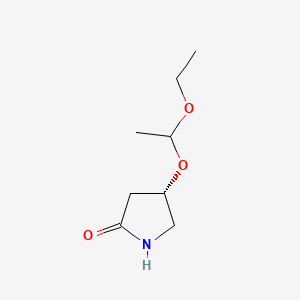
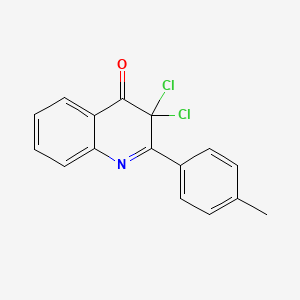

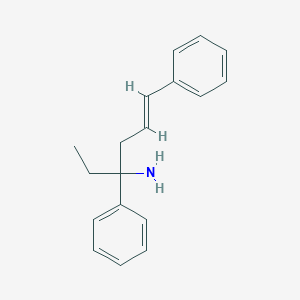
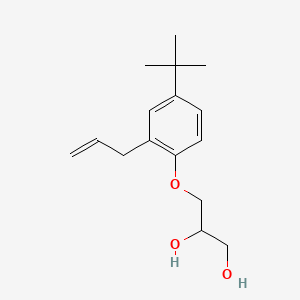
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
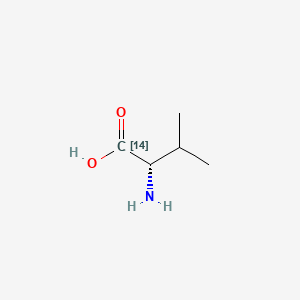
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
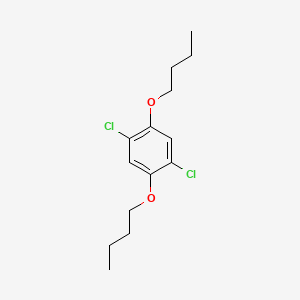
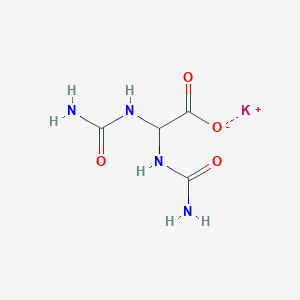
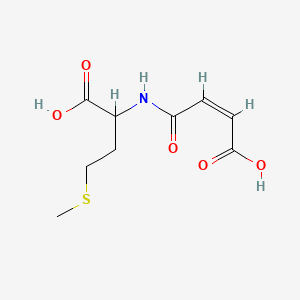
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
